molecular formula C21H26N2O B4516627 N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide

Cat. No.: B4516627
M. Wt: 322.4 g/mol
InChI Key: QEWROFVIWKQHBJ-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the iminium salts back to the original compound.

    Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iminium salts, while reduction can regenerate the original compound.

Scientific Research Applications

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, inhibiting its activity and thereby reducing the proliferation of cancer cells.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-8-9-19(14-17(16)2)21(24)22-11-5-12-23-13-10-18-6-3-4-7-20(18)15-23/h3-4,6-9,14H,5,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWROFVIWKQHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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